
4-Chloronon-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloronon-3-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorine atom attached to the fourth carbon of a non-3-enoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloronon-3-enoic acid can be achieved through several methods. One common approach involves the chlorination of non-3-enoic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloronon-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous solution.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted non-3-enoic acids.
Aplicaciones Científicas De Investigación
4-Chloronon-3-enoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloronon-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution or electrophilic addition, depending on the reaction conditions and the presence of other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Non-3-enoic acid: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Bromonon-3-enoic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
4-Fluoronon-3-enoic acid: Contains a fluorine atom, which significantly alters its chemical behavior compared to 4-Chloronon-3-enoic acid.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, where specific reactivity patterns are required.
Propiedades
Número CAS |
103927-49-7 |
|---|---|
Fórmula molecular |
C9H15ClO2 |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
4-chloronon-3-enoic acid |
InChI |
InChI=1S/C9H15ClO2/c1-2-3-4-5-8(10)6-7-9(11)12/h6H,2-5,7H2,1H3,(H,11,12) |
Clave InChI |
HROJKCAIJRXVFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
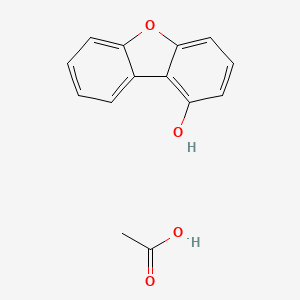
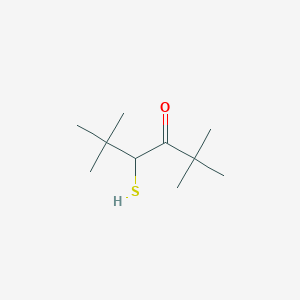
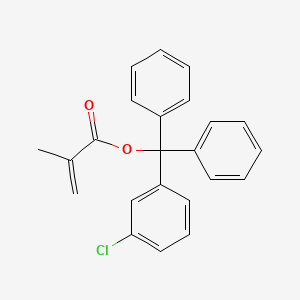
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)

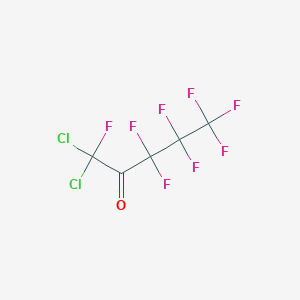
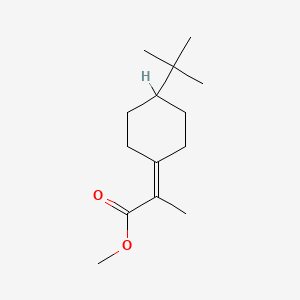
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)
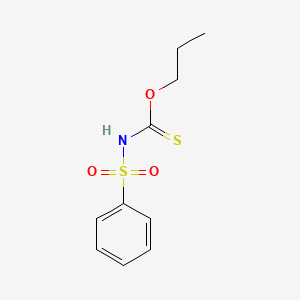


![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
